5-Formylcytidine

RNA structural biology thermodynamics base pairing

5-Formylcytidine (f5C) is the definitive standard for quantifying the epitranscriptomic mark at tRNA position 34. Unlike precursor hm5C or downstream product ca5C, its electron-withdrawing formyl group uniquely enables bioorthogonal labeling (e.g., photo-triggered Wittig-cyclization for paC-Seq) and imparts distinct base-pairing thermodynamics essential for accurate functional studies. Procure only high-purity f5C to ensure reproducible LC-MS/MS calibration for tRNA modification dynamics in cancer, viral infection, and stress adaptation research.

Molecular Formula C10H13N3O6
Molecular Weight 271.23 g/mol
CAS No. 148608-53-1
Cat. No. B110004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formylcytidine
CAS148608-53-1
Synonyms4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde; 
Molecular FormulaC10H13N3O6
Molecular Weight271.23 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C=O
InChIInChI=1S/C10H13N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1-2,5-7,9,15-17H,3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1
InChIKeyOCMSXKMNYAHJMU-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Formylcytidine (CAS 148608-53-1): Procurement Guide for Epitranscriptomic Research & RNA Modification Studies


5-Formylcytidine (f5C, CAS 148608-53-1) is an endogenous modified cytidine nucleoside, formally classified as a pyrimidine nitrogen base derived from cytosine via substitution of a formyl group at the 5-position [1]. It is a key intermediate in the oxidative demethylation pathway of 5-methylcytidine (m5C) to 5-hydroxymethylcytidine (hm5C) and subsequently to 5-carboxylcytidine (ca5C) in cellular RNA [2]. f5C is primarily found at position 34 in the anticodon of mitochondrial tRNAMet in mammals, where it is biosynthesized by the dioxygenase ALKBH1 [3].

Why 5-Formylcytidine Cannot Be Replaced by Other 5-Modified Cytidines in Critical Research Applications


The 5-modified cytidine family (m5C, hm5C, f5C, ca5C) represents a sequential oxidation pathway in RNA epigenetics, where each intermediate possesses distinct chemical reactivity, biological stability, and protein recognition properties [1]. Attempting to substitute f5C with its precursor 5-hydroxymethylcytidine (hm5C) or downstream product 5-carboxylcytidine (ca5C) is scientifically invalid, as these compounds differ fundamentally in their electronic structure, hydrogen-bonding capacity, and ability to participate in specific enzymatic and chemical reactions. The electron-withdrawing formyl group uniquely primes f5C for certain bioorthogonal labeling chemistries and confers distinct base-pairing thermodynamics that cannot be recapitulated by the hydroxymethyl or carboxyl moieties [2]. Procurement of the correct, high-purity f5C standard is therefore essential for accurate quantification and functional studies of this specific epitranscriptomic mark.

Quantitative Evidence for 5-Formylcytidine (f5C) Differentiation vs. Comparators


Enhanced Duplex Thermal Stability Compared to Unmodified Cytidine and 5-Methylcytidine

The 5-formyl group in f5C significantly increases RNA duplex thermal stability compared to unmodified cytidine and its precursor 5-methylcytidine (m5C). High-resolution crystal structures of an octamer RNA duplex [5'-GUA(f5C)GUAC-3']2 revealed that the 5-formyl group lies in the same plane as the cytosine base and forms an intra-residue hydrogen bond with the N4 amino group, enhancing base stacking interactions without causing global structure perturbation [1].

RNA structural biology thermodynamics base pairing

Superior Lysine Reactivity of 5-Formyluridine (fdU) Over 5-Formylcytidine (fdC) Informs Nucleosomal Adduct Studies

A direct comparative study of 5-formyl-deoxyuridine (fdU) and 5-formyl-deoxycytidine (fdC) demonstrated that fdU exhibits significantly higher reactivity towards lysine side chains than fdC [1]. This differential reactivity is critical for experiments investigating nucleosomal adduct formation and the role of oxidative stress in chromatin remodeling, as it allows researchers to attribute observed effects to specific formylated nucleosides.

epigenetics oxidative stress nucleosome binding

Dynamic Regulation of f5C in Response to Cellular Iron and Oxygen Levels Distinct from Other RNA Modifications

5-Formylcytidine (f5C) levels on tRNAs are dynamically regulated in response to fluctuations in cellular iron levels and O2 concentration, a property not shared by its precursor 5-methylcytidine (m5C) or other cytidine modifications [1]. This was quantified using nucleoside LC-MS and nucleotide-resolution f5C sequencing technology, revealing that f5C modifications are responsive to environmental stress.

tRNA modification cellular stress response ALKBH1

High-Selectivity Chemical Labeling Enables Distinction from 5-Formyluridine (f5U) in Detection Assays

A photo-triggered Wittig-cyclization strategy was developed for the specific detection and sequencing of 5-formylcytidine (f5C) in RNA, demonstrating high selectivity towards f5C over 5-formyluridine (f5U) [1]. The method utilizes a semi-stabilized ylide that preferentially reacts with f5C, producing a highly fluorescent cyclization product (4,5-pyridin-2-amine-cytidine, paC) with a high quantum yield, enabling trace detection in cell lysates and single-base resolution sequencing (paC-Seq).

RNA modification detection sequencing chemical labeling

Validated Application Scenarios for 5-Formylcytidine (f5C) in Research and Industry


Epitranscriptomic Profiling: Quantification of tRNA Modification Dynamics in Cellular Stress Responses

As demonstrated by Sun et al. [1], f5C levels in tRNA are dynamically regulated by cellular iron and oxygen availability. Researchers studying the role of tRNA modifications in stress adaptation or disease states (e.g., cancer, viral infection) should procure high-purity f5C standards for LC-MS/MS calibration to accurately quantify changes in modification stoichiometry. This is critical for correlating f5C dynamics with translational efficiency changes.

Chemical Biology: Development of Bioorthogonal Detection and Sequencing Methods for f5C

The unique reactivity of the 5-formyl group enables selective chemical labeling strategies, as shown by the photo-triggered Wittig-cyclization method [2]. Researchers developing new sequencing techniques (e.g., paC-Seq) or fluorescent probes for f5C require f5C-modified oligonucleotides and nucleoside standards to validate specificity against other formylated nucleosides like 5-formyluridine (f5U).

Structural Biology: Investigating RNA Duplex Stability and Protein Recognition

The enhanced thermal stability and unique hydrogen-bonding network conferred by f5C in RNA duplexes [3] make it a valuable tool for structural biologists studying RNA folding, ribonucleoprotein assembly, and the molecular basis of codon recognition. Synthetic f5C-containing RNA oligomers are essential for X-ray crystallography, NMR, and thermodynamic studies.

Virology and Infectious Disease: Probing Host tRNA Hijacking by Flaviviruses

Studies on Dengue virus have shown that viral infection alters host ALKBH1 activity and consequently f5C/f5Cm levels on tRNA, affecting codon-biased translation of viral proteins [4]. Researchers investigating viral host-factor interactions should use f5C standards and detection tools to monitor changes in tRNA modification profiles during infection, providing insights into viral replication mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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